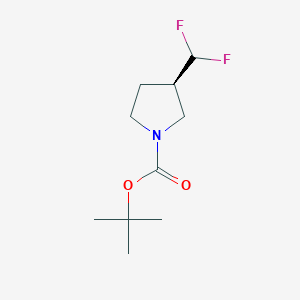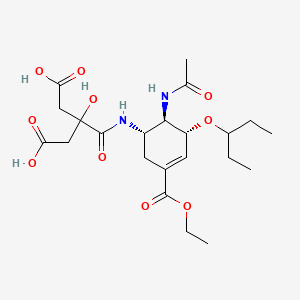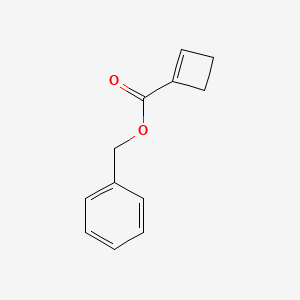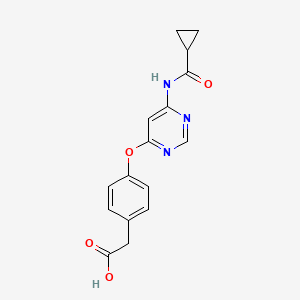
(R)-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a difluoromethyl group and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate typically involves the difluoromethylation of a pyrrolidine precursor. One common method is the reaction of a pyrrolidine derivative with a difluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its difluoromethyl group can influence the metabolic stability and bioavailability of pharmaceutical candidates, making it a valuable tool in drug discovery .
Medicine
In medicine, ®-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties can improve the efficacy and safety of these products .
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other difluoromethylated pyrrolidines and pyrrolidine derivatives with different substituents. Examples include:
- ®-tert-Butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate
- ®-tert-Butyl 3-(methyl)pyrrolidine-1-carboxylate
Uniqueness
®-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a difluoromethyl group and a tert-butyl ester. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Propriétés
Numéro CAS |
1443983-90-1 |
|---|---|
Formule moléculaire |
C10H17F2NO2 |
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(difluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-10(2,3)15-9(14)13-5-4-7(6-13)8(11)12/h7-8H,4-6H2,1-3H3/t7-/m1/s1 |
Clé InChI |
JUPKZKUIYLJDFB-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (1S,5S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14889251.png)
![(3-Methylthiophen-2-yl)((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14889253.png)

![4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol](/img/structure/B14889256.png)
![1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B14889264.png)


![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)




